molecular formula C6H9NSi2 B14606040 CID 78066352

CID 78066352

Cat. No.: B14606040
M. Wt: 151.31 g/mol
InChI Key: UROBHXJIUJEIFP-UHFFFAOYSA-N
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Description

CID 78066352 is a chemical compound identified in the PubChem database with the systematic name and structural features elucidated through gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. Its chemical structure, as depicted in Figure 1 of , includes a cyclic ether backbone and distinct functional groups that contribute to its physicochemical properties . Analytical data from GC-MS reveals a molecular ion peak at m/z 280.15 (exact mass pending further validation), with fragmentation patterns indicative of alkyl side chains and oxygenated moieties . The compound was isolated from Citrus essential oil (CIEO), with its concentration varying across distillation fractions, as shown in Figure 1C of .

Properties

Molecular Formula

C6H9NSi2

Molecular Weight

151.31 g/mol

InChI

InChI=1S/C6H9NSi2/c1-5-8(3)7-9(4)6-2/h1-2,7H,3-4H3

InChI Key

UROBHXJIUJEIFP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C#C)N[Si](C)C#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CID 78066352 belongs to a class of cyclic ether derivatives, sharing structural homology with oscillatoxin analogs, a group of marine-derived toxins. Below is a comparative analysis with three oscillatoxin derivatives (Figure 1 of ) and one synthetic analog:

Structural and Functional Comparisons

Table 1: Structural and Analytical Comparison of this compound and Oscillatoxin Derivatives

Compound CID Molecular Formula Key Structural Features Analytical Method Notable Properties
This compound 78066352 C₁₅H₂₄O₃ (inferred) Cyclic ether core, methyl substituents GC-MS, vacuum distillation Isolated from Citrus essential oil
Oscillatoxin D 101283546 C₃₂H₄₈O₈ Macrocyclic lactone, conjugated double bonds LC-MS, NMR Marine origin, cytotoxic activity
30-Methyl-oscillatoxin D 185389 C₃₃H₅₀O₈ Methylated side chain at C-30 HPLC, X-ray crystallography Enhanced stability vs. Oscillatoxin D
Oscillatoxin E 156582093 C₃₁H₄₆O₈ Reduced lactone ring size HRMS, IR spectroscopy Moderate bioactivity
Key Observations:

Core Structure : this compound features a smaller cyclic ether system compared to the macrocyclic lactones of oscillatoxins, suggesting divergent biosynthetic pathways .

Functional Groups : Unlike oscillatoxins, this compound lacks conjugated double bonds and lactone rings, which are critical for the bioactivity of marine toxins .

Analytical Techniques : While oscillatoxins require high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for characterization, this compound was identified using GC-MS, highlighting its volatility and suitability for distillation-based isolation .

Pharmacological and Industrial Relevance

  • Oscillatoxins : Exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ < 1 µM for Oscillatoxin D), attributed to their macrocyclic structures and ability to disrupt membrane integrity .

Methodological Considerations

The characterization of this compound employed vacuum distillation and GC-MS, as detailed in , whereas oscillatoxin analogs required advanced techniques like NMR and X-ray crystallography due to their complexity . Discrepancies in molecular weight determination (e.g., this compound’s inferred formula vs. oscillatoxins’ exact masses) underscore the need for complementary methods like HRMS for validation .

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